1H,1H-Perfluorohexan-1-ol
Overview
Description
1H,1H-Perfluorohexan-1-ol is a fluorinated alcohol with the molecular formula C6H3F11O. It is a clear, colorless liquid with a boiling point of approximately 128°C and a density of 1.619 g/cm³ . This compound is known for its high chemical stability and resistance to water, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
The primary targets of 1H,1H-Perfluorohexan-1-ol are hydrophobic regions of proteins, lipids, and other organic molecules . The compound’s fluorinated nature imparts a high affinity for these specific organic compounds .
Mode of Action
This compound interacts with its targets by exhibiting interactions with the hydrophobic regions of proteins, lipids, and other organic molecules . This interaction enables its utility as a solvent, catalyst, or reagent in organic reactions .
Pharmacokinetics
Its physical properties such as boiling point (140-143 °c), density (159 g/mL at 25 °C), and refractive index (n20/D 1314) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
It is known to be used as a reagent in the synthesis of environmentally safer fluoroalkyl ether synthons .
Biochemical Analysis
Biochemical Properties
The fluorinated nature of 1H,1H-Perfluorohexan-1-ol imparts a high affinity for specific organic compounds . It exhibits interactions with hydrophobic regions of proteins, lipids, and other organic molecules, enabling its utility as a solvent, catalyst, or reagent in organic reactions
Cellular Effects
Additionally, it acts as a mild agonist of specific G-protein coupled receptors, such as muscarinic acetylcholine receptors .
Molecular Mechanism
It is known to interact with hydrophobic regions of proteins and lipids, which may influence its effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H-Perfluorohexan-1-ol can be synthesized through the telomerization of tetrafluoroethylene with hexafluoropropylene oxide, followed by hydrolysis . The reaction typically involves the use of a catalyst such as potassium hydroxide and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Perfluorohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Perfluorohexanoic acid.
Reduction: Perfluorohexane.
Substitution: Various substituted perfluorohexanols depending on the nucleophile used.
Scientific Research Applications
1H,1H-Perfluorohexan-1-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorohexan-1-ol: Similar in structure but with two hydrogen atoms replacing two fluorine atoms, leading to slightly different chemical properties.
1H,1H,2H,2H-Perfluorooctanol: A longer-chain analog with similar applications but different physical properties due to the extended carbon chain.
Perfluorooctanoic acid: A related compound used in similar industrial applications but with a carboxylic acid functional group instead of a hydroxyl group.
Uniqueness: 1H,1H-Perfluorohexan-1-ol is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to environmental factors. This makes it particularly valuable in applications requiring durable and long-lasting materials .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFZPVVDBGXQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CH2OH, C6H3F11O | |
Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382070 | |
Record name | 5:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-46-1 | |
Record name | 5:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Perfluorohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H,1H-Perfluorohexan-1-ol contribute to the superhydrophobic properties of the coatings described in the research?
A1: this compound is a key ingredient in the synthesis of fluorinated epoxy acrylate oligomers used in the study []. The molecule contributes to the superhydrophobic properties of the final coating due to the presence of the perfluoroalkyl (C5F11) unit. This unit has a very low surface energy, which makes it repellent to water. When incorporated into the epoxy acrylate oligomer and subsequently cured, the C5F11 units tend to migrate to the surface of the coating. This creates a surface with a very low surface energy, leading to a high water contact angle (around 151° as reported), which falls within the superhydrophobic range [].
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